2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Covalent inhibitor design Electrophilic warhead profiling Cysteine alkylation kinetics

Researchers seeking to explore covalent target engagement often face challenges with overly reactive warheads causing non-specific labeling. This compound provides a precise solution: its 3-chloropropanamido group functions as a latent electrophile with attenuated reactivity, enabling rational design of covalent kinase probes. Key supply and application highlights: • Pre-validated scaffold: Tetrahydrobenzothiophene core is a recognized privileged structure in kinase inhibitor design. • Orthogonal functionality: Terminal alkyl chloride and primary carboxamide enable sequential, chemoselective derivatization. • Assay-ready sourcing: Supplied as a crystalline solid (mp 215 °C) with reliable batch-to-batch consistency for reproducible research.

Molecular Formula C12H15ClN2O2S
Molecular Weight 286.77
CAS No. 302936-04-5
Cat. No. B2973969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS302936-04-5
Molecular FormulaC12H15ClN2O2S
Molecular Weight286.77
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)CCCl)C(=O)N
InChIInChI=1S/C12H15ClN2O2S/c13-6-5-9(16)15-12-10(11(14)17)7-3-1-2-4-8(7)18-12/h1-6H2,(H2,14,17)(H,15,16)
InChIKeyYDSIFVWHBFYNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrobenzothiophene Carboxamide with Latent Electrophilic Warhead


2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 302936-04-5) is a synthetic tetrahydrobenzothiophene-3-carboxamide derivative bearing a 3-chloropropanamido substituent at the 2-position. With a molecular formula of C₁₂H₁₅ClN₂O₂S, a molecular weight of 286.77 g/mol, a computed logP of 2.277, and a melting point of 215 °C, it is supplied as a crystalline solid at ≥95% purity by multiple vendors including Santa Cruz Biotechnology (sc-340650) and Combi-Blocks (JH-7499) [1]. The tetrahydrobenzothiophene-3-carboxamide scaffold is recognized in medicinal chemistry for its privileged status in kinase inhibitor design, exemplified by the well-characterized PknG inhibitor AX20017 . The distinguishing feature of this compound is the 3-chloropropanamido side chain, which introduces a primary alkyl chloride moiety capable of functioning as a latent electrophilic warhead for covalent target engagement or as a synthetic handle for further derivatization via nucleophilic substitution .

Covalent probe design 3-Chloropropanamido latent electrophile for tunable cysteine targeting
Scaffold derivatization Orthogonal carboxamide and alkyl chloride enable sequential functionalization
Screening-ready format Available in pre-plated chloropropionamide libraries for electrophile-first discovery

Why Generic Substitution Fails: Warhead Reactivity and Physicochemical Divergence


Compounds within the tetrahydrobenzothiophene-3-carboxamide class cannot be simply interchanged because the nature of the 2-position N-acyl substituent dictates fundamentally different biochemical behavior. The 3-chloropropanamido group present in CAS 302936-04-5 is structurally and functionally distinct from the cyclopropanecarbonylamino group in the PknG inhibitor AX20017 (CAS 329221-38-7), the chloroacetamido group in the corresponding α-chloroamide analog (CAS 20886-87-7), and the ethyl ester at position 3 in CAS 60442-45-7 [1][2]. Critically, the 3-chloropropanamido moiety contains a primary alkyl chloride that can serve as an electrophilic warhead—a feature absent in AX20017's inert cyclopropane—while its extended three-carbon linker distinguishes it kinetically and sterically from the more reactive α-chloroacetamide warhead [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in physicochemical properties, electrophilic reactivity, and functional application space.

Chloroacetamide analog (CAS 20886-87-7) Higher warhead reactivity may increase non-specific labeling and shift selectivity profile
AX20017 (cyclopropanecarbonyl scaffold) Cyclopropanecarbonyl group is not an electrophilic warhead; may not support covalent probe design
Ethyl ester analog (CAS 60442-45-7) Ester at position 3 may introduce esterase lability and alter hydrogen bond donor profile; kinase binding behavior may differ

Quantitative Differentiation Evidence Versus Closest Analogs


Electrophilic Warhead Reactivity: Attenuated Alkylation Kinetics

The target compound carries a 3-chloropropanamido group, which positions the electrophilic chlorine on the terminal carbon of a three-carbon chain connected to the amide nitrogen. This is structurally and kinetically distinct from the chloroacetamido group in comparator CAS 20886-87-7, where the chlorine is on the α-carbon directly adjacent to the amide carbonyl. While no direct kinetic study of CAS 302936-04-5 has been published, class-level evidence from the chloropropionamide warhead literature provides quantitative context: 2-chloropropionamide exhibits approximately 3.5-fold lower reactivity than chloroacetamide (27% vs. 95% conversion at 6 h with a cysteine thiol nucleophile under identical physiological conditions), and approximately 2-fold lower reactivity than acrylamide (54% conversion) [1]. The 3-chloropropanamido variant is expected to show further attenuated reactivity compared to the 2-chloropropanamido isomer due to the absence of the α-methyl group's steric and electronic effects, positioning it as a potentially tunable, low-background-reactivity electrophile for covalent probe discovery .

Warhead Reactivity
Class-level inference
~3.5-fold lower reactivity vs chloroacetamide (class inference)
Supports attenuated-reactivity tier review for cysteine probe design
Inferred from 2-chloropropionamide data; direct measurement not available
Covalent inhibitor design Electrophilic warhead profiling Cysteine alkylation kinetics

Physicochemical Property Comparison: Target vs. Chloroacetyl Analog

A direct physicochemical comparison between the target compound (CAS 302936-04-5) and its closest structural analog, 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 20886-87-7), reveals measurable differences attributable to the additional methylene group in the 3-chloropropanamido side chain. The target compound has a molecular weight of 286.77 g/mol (vs. 272.75 g/mol for the analog), a computed logP of 2.277 (vs. XLogP3-AA of 2.4 for the analog), and a melting point of 215 °C (vs. no reported crystalline mp for the analog, which has a boiling point of 456.8 °C at 760 mmHg) [1][2]. The lower logP indicates modestly increased polarity, while the higher and sharper melting point (215 °C) suggests a well-defined crystalline lattice with potential advantages for solid-state formulation and storage stability [3].

Physicochemical Profile
Cross-study
ΔMW +14.02, ΔlogP -0.123, mp 215 °C
Lower lipophilicity and higher mp may support solubility and solid handling
Compared with chloroacetyl analog; crystalline form advantage noted
Physicochemical profiling Medicinal chemistry lead optimization logP comparison

Functional Group Divergence: Primary Carboxamide vs. Ethyl Ester

The target compound contains a primary carboxamide (-CONH₂) at position 3, whereas the ethyl ester analog (CAS 60442-45-7) bears an ethyl ester (-COOEt) at the same position [1]. This functional group divergence has quantifiable consequences for molecular recognition and synthetic utility. The primary carboxamide contributes two hydrogen bond donors (HBD = 2) versus zero for the ethyl ester, and a topological polar surface area (TPSA) contribution differential of approximately +26 Ų (amide NH₂ vs. ester O). This translates into fundamentally different intermolecular interaction capacities relevant to target binding, solubility, and chromatographic behavior. Furthermore, the primary carboxamide is resistant to esterase-mediated hydrolysis—a metabolic vulnerability of the ester analog—and is chemically orthogonal, allowing selective derivatization at either the carboxamide or the 3-chloropropanamido chlorine without protecting group manipulation [2].

3-Carboxamide vs Ester
Cross-study
ΔHBD +2, TPSA +~26 Ų, esterase-resistant
Primary amide enhances H-bond donor capacity and metabolic stability
Ethyl ester analog lacks HBD and is esterase-labile
Hydrogen bond donor/acceptor profile Synthetic intermediate utility Metabolic stability prediction

Differentiation from Parent Amine Precursor: N-Acylation Impact

The target compound is synthesized via acylation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 4815-28-5) with 3-chloropropionyl chloride . The parent amine precursor (MW 196.27, mp 195–197 °C) lacks the electrophilic chlorine atom entirely, possessing only a nucleophilic free amine at position 2 . The N-acylation transformation introduces a +90.50 Da mass shift and converts the 2-position from a nucleophilic center to an electrophilic one, fundamentally altering the compound's biochemical reactivity profile. Quantitative comparison: the parent amine has been reported with an IC₅₀ of 8,700 nM against ubiquitin carboxyl-terminal hydrolase 2, indicating modest stand-alone bioactivity . The 3-chloropropanamido derivative, by contrast, is primarily valued not for intrinsic target inhibition but as a functionalizable intermediate or covalent probe scaffold—a distinct application space.

N-Acylation Impact
Data to verify
+90.50 Da, nucleophile → electrophile conversion
Installs covalent warhead absent in parent amine; enables probe derivatization
Based on synthetic route; direct comparator data not published
Synthetic derivatization Covalent warhead installation Building block comparison

Commercial Library Positioning for Covalent Screening

The target compound (Enamine catalog EN300-25843) belongs to the chloropropionamide chemical class that Enamine explicitly positions within its Covalent Screening Library collection—a curated set of 11,760 compounds with electrophilic warheads, including a dedicated Chloropropionamides Screening Library (560 compounds pre-plated) . This is distinct from the chloroacetamide analog (CAS 20886-87-7), which falls under the chloroacetamide warhead class. Enamine's own technical documentation states that 2-chloropropionamides are 'a less reactive class of electrophilic warheads compared to chloroacetamides, offering improved selectivity and tunability for covalent modification of target proteins' . The commercial availability in pre-plated, screening-ready formats (10 mM DMSO, 384-well plates) positions this compound within the electrophile-first covalent drug discovery workflow, differentiating it from analogs that are available only as bulk powders for bespoke synthetic use.

Screening Library Access
Supplier context
Enamine Chloropropionamides Library, 560 cpds, 10 mM DMSO
Pre-plated format supports electrophile-first screening workflows
Separate warhead tier from chloroacetamide libraries
Covalent fragment screening Chemical biology probe discovery Electrophile-first library design

Best-Fit Research and Industrial Application Scenarios


Electrophile-First Covalent Fragment Screening for Cysteine Probes

The 3-chloropropanamido warhead positions this compound within the attenuated-reactivity chloropropionamide tier of covalent electrophiles, as characterized by Allimuthu & Adams (2017) for the broader class [1]. Screening libraries containing this chemotype are explicitly designed for electrophile-first discovery workflows where reduced intrinsic reactivity (inferred to be lower than the chloroacetamide analog CAS 20886-87-7) minimizes non-specific background labeling while retaining sufficient electrophilicity for covalent engagement of accessible cysteine residues. The compound's availability in pre-plated Enamine Chloropropionamides Screening Library format (560 compounds, 10 mM DMSO) enables direct integration into high-throughput intact-protein MS screening or fluorescent polarization-based covalent binding assays without additional formulation .

Synthetic Intermediate for Dual-Warhead Probe Construction

The orthogonal functional groups—a primary carboxamide at position 3 and a terminal alkyl chloride in the 3-chloropropanamido side chain—enable sequential, chemoselective derivatization without protecting group strategies. The carboxamide can be elaborated via amide coupling or converted to nitrile, while the terminal chlorine undergoes nucleophilic substitution (e.g., with amines, thiols, or azide) to install fluorescent tags, biotin handles, or photoaffinity labels [1]. This orthogonal reactivity profile is inaccessible from the ethyl ester analog (CAS 60442-45-7), where the ester and alkyl chloride compete under nucleophilic conditions, and from the parent amine (CAS 4815-28-5), which lacks the electrophilic handle entirely .

Kinase Inhibitor Scaffold with Latent Covalent Trapping Capability

The tetrahydrobenzothiophene-3-carboxamide core is a validated kinase inhibitor scaffold, as demonstrated by AX20017 (PknG IC₅₀ = 390 nM) and the broader class of tetrahydrobenzothiophene carboxamides that exhibit FLT3 inhibitory activity (IC₅₀ values from 27 nM to 540 nM depending on substitution) [1]. By replacing AX20017's inert cyclopropanecarbonyl group with a 3-chloropropanamido moiety, researchers gain the ability to explore whether covalent trapping of active-site or allosteric cysteine residues enhances target residence time or selectivity. This 'reversible-binding-scaffold + latent-electrophile' design strategy is directly supported by the physicochemical differentiation evidence (logP 2.277 vs. AX20017's higher lipophilicity, and distinct HBD/HBA profile), which may influence kinase selectivity profiles .

Chemical Biology Tool for Mapping Kinase-Substrate Interactions

The 3-chloropropanamido group has documented utility as a covalent modifier in biochemical assays for capturing kinase-specific phosphopeptides, enabling mapping of kinase-substrate interactions in cellular contexts [1]. The tetrahydrobenzothiophene scaffold provides a rigid, drug-like core that may be further functionalized to target specific kinase domains, while the alkyl chloride warhead facilitates irreversible capture of proximal nucleophilic residues. This application differentiates the compound from the non-covalent AX20017 scaffold, which cannot form irreversible adducts with target proteins.

Application
Selection Property
Validation Focus
Covalent cysteine probe screening
Attenuated electrophilic reactivity tier
Cysteine labeling selectivity and background review
Dual-warhead probe synthesis
Orthogonal carboxamide and alkyl chloride handles
Sequential chemoselective derivatization
Kinase inhibitor scaffold with latent warhead
Tetrahydrobenzothiophene-3-carboxamide core
Covalent trapping of active-site cysteines
Kinase-substrate interaction mapping
Covalent modifier with kinase-targeting scaffold
Reported capture of kinase-specific phosphopeptides
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